

Spectroscopic Data of 4-(3-Bromophenyl)piperidine: A Technical Guide

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Compound of Interest

Compound Name: **4-(3-Bromophenyl)piperidine**

Cat. No.: **B1342875**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of expected and comparative spectroscopic data for the compound **4-(3-Bromophenyl)piperidine**. Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents data for the closely related isomer, 4-(4-Bromophenyl)piperidine, to serve as a valuable reference for researchers. Additionally, general experimental protocols for each key spectroscopic technique are detailed to aid in data acquisition and interpretation.

Data Presentation

The following tables summarize the key spectroscopic data. It is important to note that the NMR and Mass Spectrometry data presented are for the constitutional isomer, 4-(4-Bromophenyl)piperidine, and should be used for comparative purposes.

Table 1: ¹H NMR Data for 4-(4-Bromophenyl)piperidine

Solvent: MeOD, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.31	d, $J = 8.0$ Hz	2H	Ar-H
7.13	d, $J = 8.0$ Hz	2H	Ar-H
3.06-3.09	m	2H	Piperidine-H (axial, C2/C6)
2.64-2.70	m	2H	Piperidine-H (equatorial, C2/C6)
2.55-2.56	m	1H	Piperidine-H (C4)
1.61-1.70	m	2H	Piperidine-H (axial, C3/C5)
1.55-1.59	m	2H	Piperidine-H (equatorial, C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 2: ^{13}C NMR Data for 4-(4-Bromophenyl)piperidine

Solvent: MeOD, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
145.3	Ar-C (quaternary)
131.2	Ar-C
128.5	Ar-C
128.2	Ar-C
119.4	Ar-C (C-Br)
45.6	Piperidine-C (C2/C6)
41.4	Piperidine-C (C4)
32.7	Piperidine-C (C3/C5)

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[1]

Table 3: Infrared (IR) Spectroscopy - Expected Absorptions for 4-(3-Bromophenyl)piperidine

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3300-3500	Medium, broad	N-H Stretch	Secondary Amine (Piperidine)
3000-3100	Medium	C-H Stretch	Aromatic
2850-2950	Strong	C-H Stretch	Aliphatic (Piperidine)
1550-1600	Medium-Strong	C=C Stretch	Aromatic Ring
1450-1500	Medium	C-H Bend	Aliphatic (Piperidine)
1000-1100	Strong	C-N Stretch	Secondary Amine
750-800 & 680-720	Strong	C-H Bend (out-of-plane)	meta-disubstituted Aromatic
500-600	Medium	C-Br Stretch	Aryl Bromide

Table 4: Mass Spectrometry (MS) Data for 4-(4-Bromophenyl)piperidine

m/z	Ion
241	[M+H] ⁺
239	[M] ⁺

Source: Journal of Medicinal Chemistry, 2016, vol. 59, # 13, p. 6149 - 6168[[1](#)]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like **4-(3-Bromophenyl)piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound.
- Instrumentation: The data is acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:

- A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- The chemical shifts are referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a blank KBr pellet.
 - Place the sample in the IR beam path and record the sample spectrum.
 - The data is typically collected over a range of 4000-400 cm^{-1} .

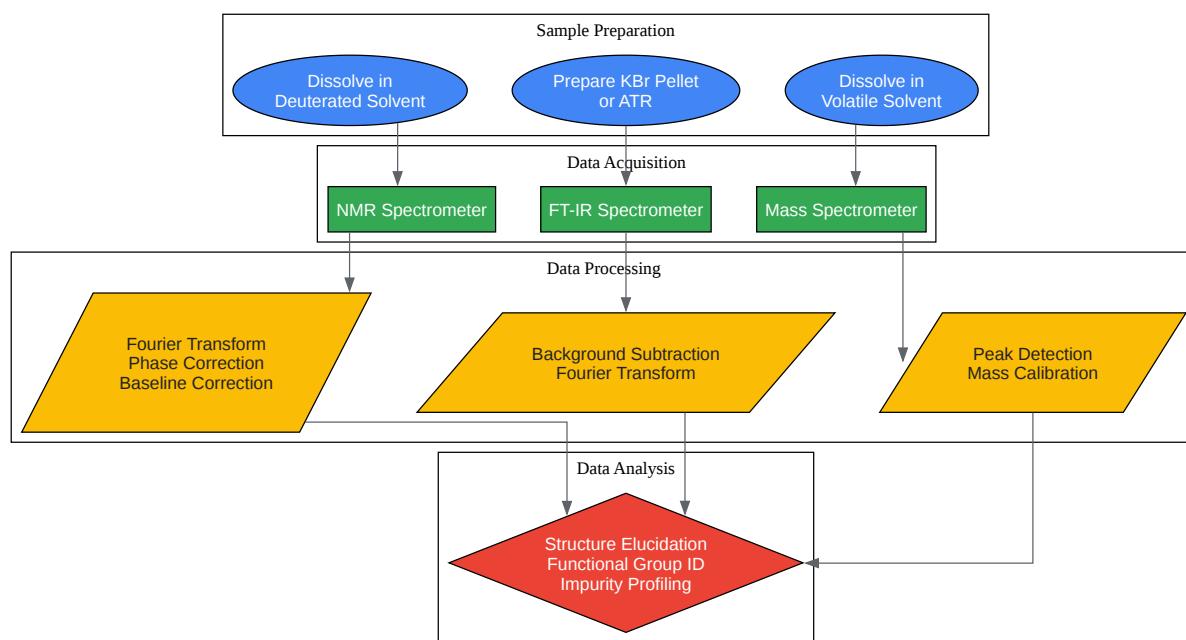
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: A suitable ionization technique is employed. For many organic molecules, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

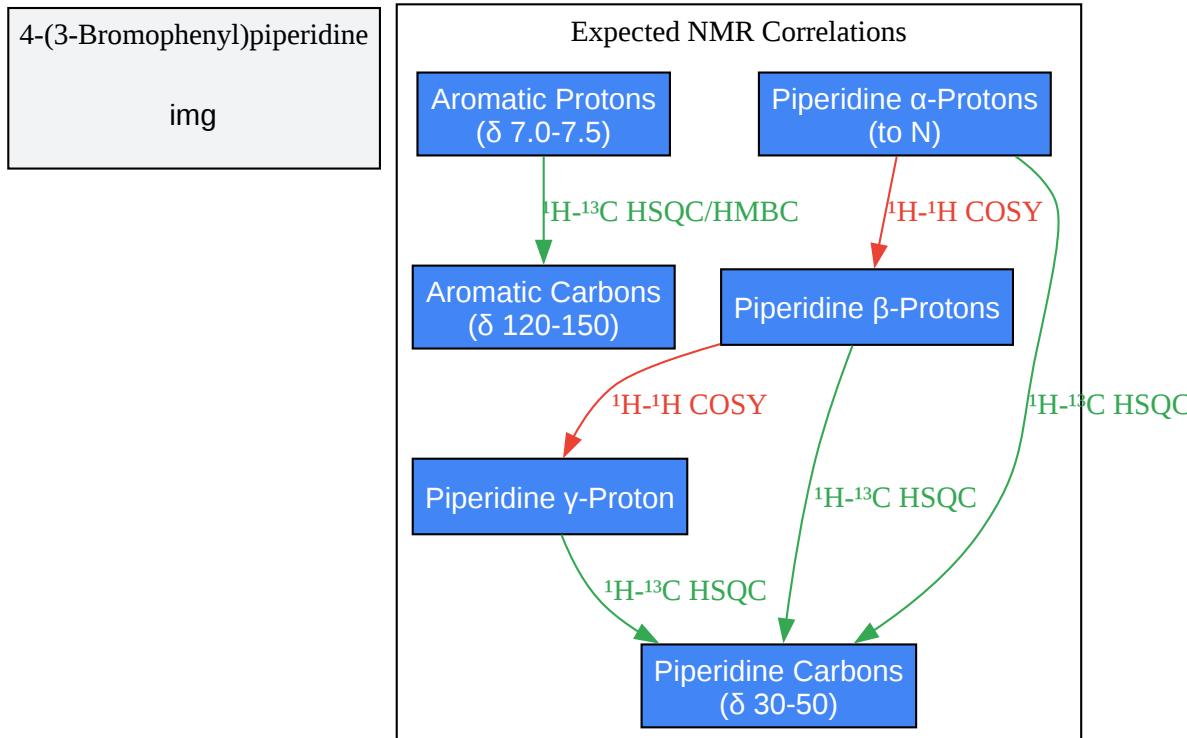
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure with expected NMR correlations for **4-(3-Bromophenyl)piperidine**.



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Caption: General workflow for spectroscopic analysis.



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Caption: Structure and expected NMR correlations.

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References

- 1. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]
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